molecular formula C26H24N2O4S2 B3440858 N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide

N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide

Cat. No.: B3440858
M. Wt: 492.6 g/mol
InChI Key: HORNZCDSFKXTTC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of aniline derivatives followed by coupling reactions with sulfonyl chlorides. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the aromatic rings or the sulfonamide groups.

    Reduction: Reduction reactions may target the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activity, including antimicrobial properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The molecular targets may include enzymes involved in this pathway, such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other sulfonamides. Its multiple aromatic rings and sulfonamide groups could result in unique interactions with biological targets or different reactivity in chemical reactions.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-19-7-3-5-9-25(19)27-33(29,30)23-15-11-21(12-16-23)22-13-17-24(18-14-22)34(31,32)28-26-10-6-4-8-20(26)2/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNZCDSFKXTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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